molecular formula C11H7ClO2S B1466196 2-Chloro-5-phenyl-thiophene-3-carboxylic acid CAS No. 1186049-66-0

2-Chloro-5-phenyl-thiophene-3-carboxylic acid

Cat. No.: B1466196
CAS No.: 1186049-66-0
M. Wt: 238.69 g/mol
InChI Key: MIYLRVIMVHRBAP-UHFFFAOYSA-N
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Description

2-Chloro-5-phenyl-thiophene-3-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a light yellow crystal powder .


Synthesis Analysis

The synthesis of this compound involves the utilization of different starting materials, namely, 2-chlorothiophene, 2-chloro-5-bromothiophene, and 5-chloro-2-acetylthiophene, depending on the specific approach employed .


Molecular Structure Analysis

The molecular formula of this compound is C5H3ClO2S . The molecular weight is 162.59 .


Chemical Reactions Analysis

This compound has been widely studied as a substrate in coupling reactions and olefinations . It has also been used in the preparation of 5-phenylthiophene derivative .


Physical and Chemical Properties Analysis

The substance dissolves in hot water, ethanol, and ether, and is only slightly soluble in chloroform . It has a density of 1.6±0.1 g/cm3 . The boiling point is 287.0±20.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on the synthesis of thiophene derivatives and their subsequent evaluation for biological activities, including antimicrobial, antitubercular, and anticancer properties:

  • Antimicrobial and Antifungal Applications : Novel thiophene-containing compounds were synthesized and evaluated for their antimicrobial screening, revealing promising candidates as potential antibacterial and antifungal agents. These compounds exhibited remarkable activity against bacterial strains, especially gram-negative bacteria like E. coli, and some fungi, underscoring their potential in developing new antimicrobial agents (Mabkhot et al., 2017).

  • Antitubercular Activity : Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were designed, synthesized, and evaluated for antitubercular activity. These compounds showed promising results against M. tuberculosis, highlighting the potential for new therapeutic agents in treating tuberculosis (Marvadi et al., 2020).

  • Anticancer Properties : Research into thiophene derivatives also extends to anticancer activities, with various compounds being synthesized and assessed for their efficacy against cancer cell lines. This research direction aims at discovering novel compounds that could serve as the basis for new anticancer drugs (Atta & Abdel‐Latif, 2021).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of thiophene derivatives are vital for understanding their properties and potential applications:

  • Synthesis Techniques : Studies have detailed the synthesis routes for various thiophene derivatives, highlighting methodologies that offer high selectivity, yield, and potential for industrial production. Such research underpins the development of efficient and scalable synthetic processes that are crucial for pharmaceutical and chemical industries (Wang et al., 2014).

Pharmacological Applications

In addition to antimicrobial and antitubercular properties, thiophene derivatives have been investigated for their pharmacological applications, including anti-inflammatory and spasmolytic activities:

  • Anti-Inflammatory Agents : The synthesis and evaluation of C5-substituted benzo[b]thiophenes showed potent anti-inflammatory activity, indicating their potential as new anti-inflammatory agents (Radwan et al., 2009).

  • Spasmolytic Activity : Thiophene-based derivatives have been synthesized and evaluated for their spasmolytic effect, with some compounds exhibiting potentially good spasmolytic properties. This suggests their possible use in treating conditions involving muscle spasms (Rasool et al., 2020).

Safety and Hazards

The substance has a hazard classification of GHS07 and a signal word of warning . It has hazard statements of H317-H319 and precautionary statements of P280-P305 + P351 + P338 .

Future Directions

2-Chloro-5-phenyl-thiophene-3-carboxylic acid is a crucial intermediate in the synthesis of rivaroxaban . Due to its significance, numerous researchers have investigated various methods of synthesizing it .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-phenyl-thiophene-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways and biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in inflammatory responses and oxidative stress. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses and functions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound has been associated with changes in cellular morphology and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. For example, its accumulation in the liver may enhance its hepatoprotective effects, while its distribution in other tissues may lead to different outcomes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in the mitochondria can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-5-phenylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYLRVIMVHRBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-5-phenyl-thiophene-3-carboxylic acid ethyl ester (0.44 g, 1.65 mmol) was dissolved in a solution of 1 M NaOH (3 mL) and ethanol (2 mL). The reaction mixture was heated to 100° C. using microwave irradiation for 10 minutes. After cooling, the reaction mixture was partitioned between diethyl ether and water. The aqueous solution was acidified with 1 M HCl and further extracted with diethyl ether. The combined organic solutions were dried over magnesium sulfate, filtered and the solvent evaporated. The residue was triturated in diethyl ether and filtered to give the title compound (0.17 g). 1H NMR (400 MHz, CHCl3-d): δ 7.6 (s, 1H), 7.55 (d, 2H), 7.4-7.3 (m, 3H).
Name
2-Chloro-5-phenyl-thiophene-3-carboxylic acid ethyl ester
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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